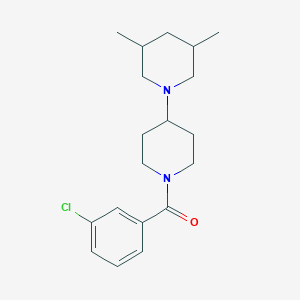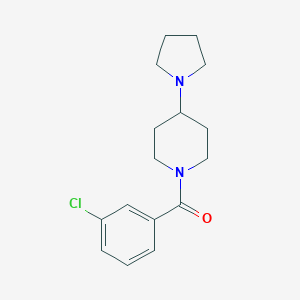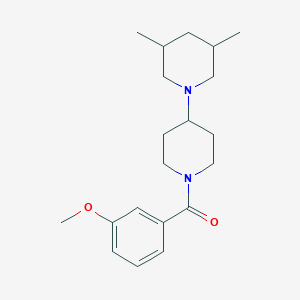![molecular formula C31H32N2O4 B247194 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. It also has anxiolytic effects, which can help in the treatment of anxiety disorders. Additionally, it has been found to have neuroprotective effects, which can help in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the activity of various enzymes and receptors in the body. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of its potential as a neuroprotective agent for the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine involves a multi-step process that includes the reaction of 3-(Benzyloxy)-4-methoxybenzaldehyde with piperazine in the presence of a catalyst, followed by the reaction of the resulting product with 2-naphthoic acid in the presence of a coupling agent. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine has been widely used in scientific research due to its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-anxiety properties. It has also been used in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C31H32N2O4 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C31H32N2O4/c1-35-29-14-11-25(19-30(29)37-22-24-7-3-2-4-8-24)21-32-15-17-33(18-16-32)31(34)23-36-28-13-12-26-9-5-6-10-27(26)20-28/h2-14,19-20H,15-18,21-23H2,1H3 |
Clé InChI |
FFHBVZKBFZYTRV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
SMILES canonique |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247112.png)
![[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B247113.png)
![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247119.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B247123.png)



![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
